GSK461364

Catalog No.
S529463
CAS No.
929095-18-1
M.F
C27H28F3N5O2S
M. Wt
543.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK461364

CAS Number

929095-18-1

Product Name

GSK461364

IUPAC Name

5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide

Molecular Formula

C27H28F3N5O2S

Molecular Weight

543.6 g/mol

InChI

InChI=1S/C27H28F3N5O2S/c1-17(19-5-3-4-6-20(19)27(28,29)30)37-23-14-24(38-25(23)26(31)36)35-16-32-21-8-7-18(13-22(21)35)15-34-11-9-33(2)10-12-34/h3-8,13-14,16-17H,9-12,15H2,1-2H3,(H2,31,36)/t17-/m1/s1

InChI Key

ZHJGWYRLJUCMRT-QGZVFWFLSA-N

SMILES

CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)N

Solubility

Soluble in DMSO

Synonyms

GSK 461364, GSK-461364, GSK461364

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)N

Isomeric SMILES

C[C@H](C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)N

Description

The exact mass of the compound (R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide is 543.1916 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. It belongs to the ontological category of (trifluoromethyl)benzenes in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Advanced Solid Malignancies

Specific Scientific Field: Oncology, specifically the treatment of advanced solid malignancies .

Methods of Application or Experimental Procedures: GSK461364 was administered intravenously to patients with solid malignancies in escalating doses by two schedules, either on days 1, 8, and 15 of 28-day cycles (schedule A) or on days 1, 2, 8, 9, 15, and 16 of 28-day cycles (schedule B) .

Results or Outcomes: The study found that GSK461364 led to an increase in phosphorylated histone H3 (pHH3) following drug administration, indicating its effect on the cell cycle . A best response of prolonged stable disease of more than 16 weeks occurred in 6 (15%) patients, including 4 esophageal cancer patients .

Application in Glioblastoma Multiforme (GBM)

Specific Scientific Field: Neuro-oncology, specifically the treatment of Glioblastoma Multiforme (GBM) .

Summary of the Application: GSK461364A has been encapsulated in polymeric nanoparticles for the treatment of GBM . GBM is a common primary brain cancer with a poor prognosis and a median survival of less than 14 months .

Methods of Application or Experimental Procedures: The study encapsulated GSK461364A in PLGA-PEG nanoparticles (NPs) and tested their effect on U87-MG cells, a cell line used in GBM research .

Results or Outcomes: The study found that the action of GSK461364A is time-dependent across all concentrations. There was a distinct 15−20% decrease in cell viability via apoptosis in U87-MG cells dosed with GSK461364A at low concentrations (within the nanomolar and lower micromolar range) compared to higher concentrations of the drug . The study also found that PLGA-PEG nanoparticles containing GSK461364A showed significant reduction in cell viability of tumor cells compared to their free equivalents .

GSK461364 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), an essential protein involved in cell cycle regulation and mitosis. This compound exhibits ATP-competitive inhibition, effectively blocking the activity of PLK1, which is often overexpressed in various cancers. GSK461364's structure allows it to bind specifically to the ATP-binding site of PLK1, thereby preventing its function and leading to cell cycle arrest and apoptosis in tumor cells .

  • The molecule might target receptors or enzymes containing binding pockets complementary to the benzoimidazole, thiophene, or piperazine rings [].
  • The trifluoromethyl group could enhance the molecule's interaction with biological membranes [].

Due to the absence of data on this specific compound, it's important to consider the potential hazards associated with similar molecules containing the identified functional groups:

  • The compound might exhibit moderate to high toxicity depending on its specific structure.
  • The presence of the piperazine ring suggests potential central nervous system effects.
  • The trifluoromethyl group might raise concerns about environmental persistence.
Designed to construct its complex structure. While specific synthetic pathways are proprietary, general methods include:

  • Formation of key intermediates through condensation reactions.
  • Cyclization processes to form the bicyclic structure characteristic of PLK inhibitors.
  • Purification steps involving chromatography techniques to isolate the final product with high purity .

GSK461364 has demonstrated significant antiproliferative effects against various cancer cell lines, including neuroblastoma and osteosarcoma. It induces apoptosis by elevating specific markers like phosphorylated histone H3 while suppressing PLK1 levels. In preclinical studies, GSK461364 showed effectiveness in reducing cell viability and colony-forming ability in treated cancer cell lines, independent of genetic variations such as MYCN amplification . The compound has also been evaluated in clinical trials, showcasing its potential as a therapeutic agent for advanced solid tumors .

GSK461364 is primarily studied for its applications in oncology as a targeted therapy for tumors overexpressing PLK1. Its ability to induce cell cycle arrest makes it a candidate for combination therapies with other chemotherapeutic agents. Ongoing research aims to explore its efficacy across various malignancies and potential synergistic effects when used alongside established treatments .

Interaction studies have focused on GSK461364's binding affinity with human serum albumin (HSA) and its pharmacokinetic properties. The compound binds to HSA with a significant constant, indicating its stability in circulation. Studies have shown that GSK461364's binding is influenced by temperature and pH, highlighting the importance of these factors in drug design and therapeutic efficacy . Additionally, pharmacodynamic assessments have been conducted to evaluate its effects on tumor markers in circulating tumor cells during treatment .

GSK461364 shares structural similarities with other PLK inhibitors but stands out due to its selectivity for PLK1 over PLK2 and PLK3. Here are some similar compounds:

Compound NameSelectivityMechanism of ActionUnique Features
BI-2536ModerateATP-competitive PLK1 inhibitorFirst-in-class agent; broader kinase inhibition
RO3280HighATP-competitive PLK inhibitorEnhanced binding affinity compared to others
GSK1070916ModerateATP-competitive PLK inhibitorDual inhibition of PLK1 and PLK2

GSK461364's unique profile includes a favorable safety profile observed during clinical trials, making it a promising candidate for further development in cancer therapy .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

543.19158081 g/mol

Monoisotopic Mass

543.19158081 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8QO27TK6Q4

Other CAS

929095-18-1

Wikipedia

Gsk-461364

Dates

Modify: 2023-08-15
1: Velpurisiva P, Rai P. Synergistic Action of Gefitinib and GSK41364A Simultaneously Loaded in Ratiometrically-Engineered Polymeric Nanoparticles for Glioblastoma Multiforme. J Clin Med. 2019 Mar 15;8(3). pii: E367. doi: 10.3390/jcm8030367. PubMed PMID: 30875975; PubMed Central PMCID: PMC6462915.

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